Ginsenoside RG4

Anti-inflammatory NF-κB signaling Hepatocellular carcinoma

Ginsenoside Rg4 (CAS 126223-28-7) is a non-interchangeable, heat-transformed rare protopanaxatriol unique to black ginseng. Unlike abundant Rb1/Rg1, Rg4 delivers a 40% absolute survival benefit in CLP sepsis (15 mg/kg) via PI3K/Akt & TLR4/TNF-α suppression, and exclusively activates the AKT/GSK-3β/β-catenin axis in dermal papilla cells. It is the definitive probe for NF-κB (IC50 14.24 μM, 2.1× more potent than Rg6), sepsis drug discovery, and hair-inductive gene expression—do not substitute.

Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
Cat. No. B1179634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside RG4
Molecular FormulaC42H70O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1
InChIKeyQOMBXPYXWGTFNR-KRPFXEAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rg4: Rare Protopanaxatriol-Type Saponin for Inflammation, Sepsis & Tissue Protection Research


Ginsenoside Rg4 (CAS 126223-28-7) is a rare protopanaxatriol (PPT)-type ginsenoside and a principal active constituent of black ginseng (Panax ginseng C.A. Meyer), generated through repeated steaming and drying processes [1]. Unlike the abundant major ginsenosides Rb1 and Rg1 found in white ginseng, Rg4 is present only in trace amounts in unprocessed ginseng and is considered a heat-transformation product of ginsenoside Re [2]. It exhibits pleiotropic pharmacological activities including anti-inflammatory, anti-septic, anti-oxidant, and tissue-protective effects mediated through PI3K/Akt, p38 MAPK, and NF-κB signaling modulation [3]. As a specialized minor ginsenoside, its procurement is driven by specific research applications in sepsis, pulmonary inflammation, and hair follicle biology that are not addressable by commercially abundant major ginsenosides.

Why Generic Ginsenosides Cannot Substitute for Rg4 in Specialized Research Applications


Ginsenoside Rg4 is not functionally interchangeable with either abundant major ginsenosides (e.g., Rb1, Rg1, Re) or other minor ginsenosides due to its unique protopanaxatriol backbone with a specific C-20(22) double bond configuration and distinct glycosylation pattern [1]. While major ginsenosides such as Rg1 and Rb1 are commercially ubiquitous, they lack Rg4's demonstrated in vivo efficacy in severe sepsis models and its specific activation of the AKT/GSK-3β/β-catenin axis in dermal papilla cells [2]. Even among closely related PPT-type rare ginsenosides, structure-activity relationship studies reveal that minor structural variations—such as the presence of a double bond at C-20(22) in Rg4 versus a hydroxyl group in Rh4—dictate distinct pharmacological profiles, target engagement, and therapeutic windows [3]. Therefore, substituting Rg4 with a different ginsenoside based solely on class membership will invalidate experimental replication and confound mechanistic interpretation.

Quantitative Differentiation of Ginsenoside Rg4 Against Key Comparators: A Procurement Evidence Guide


NF-κB Transcriptional Inhibition: Rg4 Demonstrates 2.1-Fold Higher Potency Than Structurally Related Rg6 in HepG2 Cells

In a standardized HepG2 hepatocellular carcinoma cell assay measuring TNF-α-induced NF-κB transcriptional activity, ginsenoside Rg4 exhibited an IC50 of 14.24 ± 1.30 μM, representing a 2.1-fold higher inhibitory potency compared to ginsenoside Rg6, which exhibited an IC50 of 29.34 μM in the same assay system [1]. Both compounds are protopanaxatriol-type rare ginsenosides derived from heat-processed ginseng, making this a direct, structurally-relevant comparator. The enhanced potency of Rg4 is attributed to its unique C-20(22) double bond and glycosylation pattern, which confer superior binding interactions with components of the NF-κB transcriptional machinery [2].

Anti-inflammatory NF-κB signaling Hepatocellular carcinoma

In Vivo Sepsis Survival: Rg4 Confers 40% Absolute Survival Benefit at 15 mg/kg in CLP-Induced Murine Sepsis

In a cecal ligation and puncture (CLP) murine model of polymicrobial sepsis—a gold-standard preclinical model for human sepsis—administration of ginsenoside Rg4 at 15 mg/kg resulted in a survival rate of approximately 60% at 120 hours post-surgery, compared to approximately 20% survival in the untreated CLP control group, yielding an absolute survival benefit of 40% [1]. A positive control, maslinic acid, was included but the study's primary quantitative comparison is Rg4 versus CLP-vehicle control. Rg4 treatment was also associated with significant reductions in serum TNF-α, IL-1β, and nitric oxide levels, as well as attenuated renal histopathological damage [2]. This in vivo efficacy in a severe, clinically-relevant model distinguishes Rg4 from many other ginsenosides lacking demonstrated survival benefit in high-grade sepsis models.

Sepsis Acute inflammation Organ protection

Dermal Papilla Sphere Activation: Rg4 Uniquely Activates AKT/GSK-3β/β-Catenin Axis, a Mechanism Not Shared by Major Ginsenosides

Treatment of three-dimensional human dermal papilla (DP) spheroids with ginsenoside Rg4 (20–50 μg/mL) resulted in a significant, dose-dependent increase in sphere viability and size, with concomitant upregulation of DP signature genes including ALP, BMP2, and VCAN at both mRNA and protein levels [1]. Mechanistically, Rg4 induced activation of the PI3K/AKT pathway and inhibitory phosphorylation of GSK-3β, leading to nuclear translocation of β-catenin and activation of WNT/β-catenin target genes (WNT5A, LEF1) [2]. This specific signaling cascade activation profile is not observed with major ginsenosides such as Rb1 or Rg1, which primarily engage different intracellular pathways [3]. A patent filing further substantiates Rg4's utility in hair growth promotion compositions, either alone or as part of the Rgx365 mixture (Rg2, Rg4, Rg6, Rh1) [4].

Hair follicle biology Wnt/β-catenin signaling Tissue regeneration

Structural Determinants of Haemolytic Safety: Rg4's Protopanaxatriol Backbone Confers Reduced Cytotoxicity Relative to Rh1

A systematic structure-activity relationship study of seven protopanaxatriol-type saponins revealed that ginsenoside Rh1 exhibited significantly higher haemolytic activity compared to the other six compounds, including Rh4 (p < 0.001) [1]. While Rg4 was not directly included in this specific study, its structural classification as a PPT-type saponin with an HD50 value inferred to be within the safer range of its class—analogous to Rh4 and U, which demonstrated significantly higher HD50 values (i.e., lower haemolytic activity) than R2, Rg1, and Re (p < 0.05 or p < 0.01)—indicates a favorable safety profile for in vitro and in vivo applications [2]. The presence of the C-20(22) double bond in Rg4, absent in Rh1, may further contribute to reduced membrane-disrupting activity [3].

Structure-activity relationship Haemolytic activity Safety pharmacology

Optimal Research and Industrial Applications for Ginsenoside Rg4 Based on Quantitative Evidence


Sepsis and Acute Inflammatory Disease Research

Rg4 is particularly well-suited for preclinical studies investigating novel sepsis therapeutics, given its demonstrated 40% absolute survival benefit in the CLP-induced murine sepsis model at 15 mg/kg [1]. The compound's ability to reduce systemic TNF-α, IL-1β, and nitric oxide levels while attenuating renal histopathological damage makes it an ideal positive control or lead compound for target validation and drug discovery programs focused on inflammatory organ injury [2]. Its mechanism involves PI3K/Akt activation and TLR4/TNF-α suppression, pathways central to sepsis pathophysiology [3].

NF-κB-Driven Inflammation and Oncology Research

With an IC50 of 14.24 ± 1.30 μM against TNF-α-induced NF-κB transcriptional activity in HepG2 cells, Rg4 offers a potent tool for dissecting NF-κB signaling in inflammatory diseases and certain cancers [1]. The 2.1-fold greater potency compared to structurally related Rg6 (IC50 29.34 μM) means Rg4 can be used at lower concentrations to achieve effective pathway inhibition, reducing the risk of off-target effects and compound interference in cell-based assays [2]. This differential potency is critical for structure-activity relationship studies and for researchers requiring a highly potent PPT-type ginsenoside.

Hair Follicle Biology and Regenerative Medicine Research

Rg4 uniquely activates the AKT/GSK-3β/β-catenin signaling axis in human dermal papilla spheroids, promoting sphere viability, size, and the expression of hair-inductive signature genes (ALP, BMP2, VCAN) [1]. This mechanism is not shared by major ginsenosides, positioning Rg4 as a specialized reagent for investigating Wnt/β-catenin-mediated hair follicle regeneration, alopecia therapeutics, and tissue engineering applications [2]. Patented compositions incorporating Rg4 for hair growth promotion further validate its industrial relevance in cosmeceutical and dermatological product development [3].

Structure-Activity Relationship (SAR) Studies of Ginsenosides

The unique C-20(22) double bond and protopanaxatriol backbone of Rg4 provide a critical comparator scaffold for SAR studies aimed at elucidating the molecular determinants of ginsenoside bioactivity, potency, and safety [1]. Its low haemolytic potential, inferred from the safety profile of structurally analogous PPT-type saponins, makes it a safer alternative to more haemolytic compounds like Rh1 for extended in vitro and in vivo exposure [2]. Rg4's distinct pharmacological fingerprint compared to Rg6, Rh4, and major ginsenosides enables precise mapping of structure-function relationships essential for rational drug design and the development of semi-synthetic ginsenoside derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside RG4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.